An In-depth Technical Guide to 4-Chloro-2,6-difluoroanisole (CAS Number: 170572-51-7)
An In-depth Technical Guide to 4-Chloro-2,6-difluoroanisole (CAS Number: 170572-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole, also known by its systematic name 5-Chloro-1,3-difluoro-2-methoxybenzene, is a halogenated aromatic ether. Its chemical structure, featuring a methoxy group and three halogen substituents (one chlorine and two fluorine atoms) on a benzene ring, makes it a valuable building block in organic synthesis. The presence and specific arrangement of these functional groups impart unique electronic and steric properties to the molecule, rendering it a useful intermediate in the preparation of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the available technical data on 4-Chloro-2,6-difluoroanisole, including its physicochemical properties, and outlines its potential applications and synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2,6-difluoroanisole is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, experimental values for properties such as boiling point, melting point, and density are not consistently reported in the public domain. One source provides a predicted boiling point.
| Property | Value | Source |
| CAS Number | 170572-51-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClF₂O | [2][4][5] |
| Molecular Weight | 178.56 g/mol | [4][5] |
| Predicted Boiling Point | 187.0 ± 35.0 °C | [5] |
| Melting Point | No data available | [2] |
| Density | No data available | [2] |
| Purity (typical) | 98%+ | [4] |
Synthesis
Hypothetical Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the well-established Williamson ether synthesis and would require optimization for this specific substrate.
Materials:
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4-Chloro-2,6-difluorophenol
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Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
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Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
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Standard laboratory glassware and work-up reagents
Procedure:
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To a solution of 4-chloro-2,6-difluorophenol in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.
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Slowly add the methylating agent (methyl iodide or dimethyl sulfate) to the reaction mixture.
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The reaction may be heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
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The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 4-Chloro-2,6-difluoroanisole.
Applications in Drug Development and Organic Synthesis
Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atoms in 4-Chloro-2,6-difluoroanisole can enhance metabolic stability by blocking sites of oxidation and can also participate in favorable interactions with protein targets. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions.
While specific examples of drug candidates derived directly from 4-Chloro-2,6-difluoroanisole are not prominent in the literature, its structural motifs are present in molecules of pharmaceutical interest. It serves as a valuable intermediate for the synthesis of more complex molecules that may find applications as:
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Kinase Inhibitors: The substituted phenyl ring can serve as a scaffold for the synthesis of compounds that target the ATP-binding site of various kinases, which are crucial targets in oncology.
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GPCR Modulators: The core structure can be elaborated to produce ligands for G-protein coupled receptors, a large family of drug targets involved in a wide range of physiological processes.
Potential Synthetic Transformations
The chlorine atom in 4-Chloro-2,6-difluoroanisole is susceptible to displacement via nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making it a versatile building block.
Safety and Handling
Detailed toxicological data for 4-Chloro-2,6-difluoroanisole is not widely available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-2,6-difluoroanisole is a valuable, albeit not extensively characterized, building block for organic synthesis. Its unique substitution pattern offers potential for the development of novel compounds with applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its utility in the creation of new bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
References
- 1. arctomsci.com [arctomsci.com]
- 2. aobchem.com [aobchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 5-Chloro-1,3-difluoro-2-methoxybenzene | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-2,6-difluorophenyl methyl ether, 5-Chloro-1,3-difluoro-2-methoxybenzene manufacturers and suppliers - chemicalbook [chemicalbook.com]
